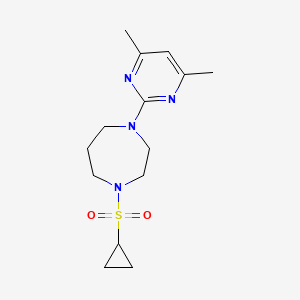![molecular formula C15H22N4O3 B15119988 4-[1-(5-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B15119988.png)
4-[1-(5-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(5-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a methoxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]morpholine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the methoxypyrimidine group, and finally, the formation of the morpholine ring. Key reagents and conditions include:
Reagents: Glycolaldehyde, organoboronic acid, various amines, and catalysts such as Pd/C and NaHCO3.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(5-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-[1-(5-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[1-(5-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrrolopyrazine: Used in various medicinal chemistry applications.
Pyrimidopyrimidine: Exhibits a range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
4-[1-(5-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N4O3 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H22N4O3/c1-21-13-9-16-15(17-10-13)19-4-2-3-12(11-19)14(20)18-5-7-22-8-6-18/h9-10,12H,2-8,11H2,1H3 |
InChI Key |
QGTACVZDOOYBGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCCC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4,4-Difluoropiperidine-1-carbonyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B15119915.png)

![4-(4-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B15119925.png)
![2-Methyl-4-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B15119930.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B15119950.png)

amino}pyridine-2-carbonitrile](/img/structure/B15119963.png)

![N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B15119974.png)
![1-Amino-N-benzyl-5-methyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide](/img/structure/B15119980.png)
![4-(6-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15119985.png)
![2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine](/img/structure/B15119986.png)
![3-(propan-2-yl)-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B15119991.png)
![2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B15119993.png)
